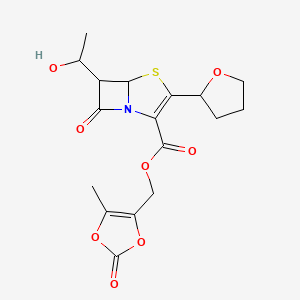

Faropenem medoxil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Faropenem medoxil is an ester prodrug derivative of the beta-lactam antibiotic faropenem. This compound is known for its broad-spectrum antibiotic properties and high resistance to beta-lactamase degradation . The prodrug form of this compound offers significantly improved oral bioavailability, leading to higher systemic concentrations of the drug .

Méthodes De Préparation

The preparation of faropenem medoxil involves the synthesis of faropenem and 4-halogenated methyl radical-5-methyl-1,3-dioxane cyclopentene-2-ketone under alkaline conditions and in the presence of a solvent . A phase transfer catalyst and a reaction promoter containing iodine are used to facilitate the reaction . This method is characterized by its simplicity, mild reaction conditions, and cost-effectiveness, resulting in high yield and purity of this compound .

Analyse Des Réactions Chimiques

Faropenem medoxil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: This compound can undergo substitution reactions, particularly involving its beta-lactam ring.

Common reagents used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Faropenem medoxil has a wide range of scientific research applications:

Mécanisme D'action

Faropenem medoxil exerts its effects by inhibiting the synthesis of bacterial cell walls . It binds to and competitively inhibits the transpeptidase enzyme used by bacteria to cross-link the peptide chains in peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell death . The molecular targets of this compound include penicillin-binding proteins 1A and 2B in bacteria .

Comparaison Avec Des Composés Similaires

Faropenem medoxil is unique among beta-lactam antibiotics due to its high resistance to beta-lactamase degradation and its improved oral bioavailability . Similar compounds include:

Amoxicillin/clavulanate: A combination antibiotic with a broader spectrum but lower resistance to beta-lactamase.

Cefuroxime: A second-generation cephalosporin with a narrower spectrum of activity compared to this compound.

This compound stands out due to its stability and efficacy against a wide range of bacterial infections .

Propriétés

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBKWZPHJOEQAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide](/img/structure/B12469399.png)

![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469425.png)

![1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-[(4-nitrophenyl)carbonyl]piperazin-1-ium](/img/structure/B12469431.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide](/img/structure/B12469433.png)

![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)

![N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12469457.png)

![1-Bromo-17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12469460.png)

![3-{[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12469486.png)